3-(3,4-DIMETHYLBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE

Drug Discovery CNS Penetration Lead Optimization

Procure this compound to exploit its critical 3,4-dimethyl/4-fluorophenyl substitution pattern for balanced mGluR1/5 modulation. A distinct logP (~5.2) benchmarks CNS penetration SAR. Directly compare antiproliferative GI50 against MDA-MB231 cells using established tosyl (34.1 µM) and 4-Cl-phenylsulfonyl (25.5 µM) analogs. Essential for medicinal chemistry campaigns evaluating di-ortho/meta aryl sulfonyl motifs.

Molecular Formula C27H26FN3O2S
Molecular Weight 475.58
CAS No. 867040-47-9
Cat. No. B2962156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-DIMETHYLBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE
CAS867040-47-9
Molecular FormulaC27H26FN3O2S
Molecular Weight475.58
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)F)C
InChIInChI=1S/C27H26FN3O2S/c1-19-7-12-23(17-20(19)2)34(32,33)26-18-29-25-6-4-3-5-24(25)27(26)31-15-13-30(14-16-31)22-10-8-21(28)9-11-22/h3-12,17-18H,13-16H2,1-2H3
InChIKeyNVWHLJIZSPJJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline (CAS 867040-47-9): Core Structural Identity and Pharmacophore Context


The compound 3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline (CAS 867040-47-9) is a synthetic small molecule belonging to the class of 4-piperazinylquinoline sulfonyl derivatives. Its core architecture—a quinoline scaffold substituted at the 4-position with a 4-(4-fluorophenyl)piperazine moiety and at the 3-position with a 3,4-dimethylbenzenesulfonyl group—places it within a pharmacophore space historically explored for neurokinin-1 (NK1) receptor antagonism and metabotropic glutamate receptor (mGluR1/5) modulation [1][2]. This specific substitution pattern is encompassed by the generic formulas of key patent families, indicating its potential relevance as a tool compound for CNS disorder research.

Why Generic 4-Piperazinylquinoline Substitution Fails for 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline


Simple in-class substitution is inadequate for this compound because the 4-piperazinylquinoline sulfonyl chemotype exhibits profound functional selectivity shifts upon minor aryl substitution changes. The patent-defined structure-activity relationships for both NK1 antagonism and mGluR1/5 binding demonstrate that the specific combination of the 3,4-dimethyl substitution on the benzenesulfonyl ring (Ar1) and the 4-fluorophenyl group on the piperazine (Ar2) is a critical determinant of receptor preference and binding affinity [1][2]. Generic alternatives lacking this precise substitution pattern risk complete loss of the intended target engagement profile.

Quantitative Differentiation Evidence for 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline Against Closest Structural Analogs


Physicochemical Differentiation from Des-Methyl and Des-Fluoro Analogs

The presence of the 3,4-dimethyl substitution on the benzenesulfonyl group increases lipophilicity (clogP) relative to unsubstituted phenylsulfonyl analogs, while the 4-fluorophenyl piperazine moiety provides a distinct electronic profile compared to non-fluorinated analogs [1][2]. The molecular formula C27H26FN3O2S (MW 475.58) yields a calculated clogP of approximately 5.2, which falls within the optimal range for CNS drug-likeness, unlike simpler analogs with unsubstituted phenyl rings that typically exhibit clogP values below 3.5 [3].

Drug Discovery CNS Penetration Lead Optimization

Predicted mGluR1/5 Binding Preference Compared to Des-Methyl Benzenesulfonyl Analogs

The sulfonyl-quinoline patent family (US 8,063,220 B2) establishes that Ar1 substitution on the benzenesulfonyl group is a key differentiator for mGluR1 versus mGluR5 subtype preference. Compounds where Ar1 is a 3,4-disubstituted phenyl (such as 3,4-dimethylphenyl) are explicitly claimed as a preferred embodiment for achieving balanced mGluR1/5 binding [1]. By contrast, mono-substituted or unsubstituted Ar1 analogs are associated with a marked shift toward mGluR5 selectivity, reducing mGluR1 engagement [1][2].

Metabotropic Glutamate Receptors CNS Disorders Receptor Pharmacology

Structural Differentiation from 4-Methylbenzenesulfonyl (Tosyl) and 4-Chlorophenylsulfonyl Analogs in Antiproliferative Activity Models

In a systematic study of thirty-six 4-aminoquinoline derived sulfonyl analogs (Scientific Reports, 2019), the nature of the sulfonyl aryl group (X) and the quinoline C7 substituent (R) profoundly influenced anticancer GI50 values across three breast cancer cell lines and two non-cancer controls [1]. While this study did not directly test the 3,4-dimethylbenzenesulfonyl derivative, it provides a quantitative benchmark: the tosyl (4-methylbenzenesulfonyl) analog (Compound 8) demonstrated a GI50 of 34.1 µM on MDA-MB231 cells, whereas the 4-chlorophenylsulfonyl analog (Compound 10) achieved 25.5 µM [1]. The 3,4-dimethyl pattern represents a distinct steric and electronic environment that can be expected to shift antiproliferative potency and cancer-cell selectivity compared to these established analogs.

Cancer Research Antiproliferative Agents Breast Cancer Cell Lines

Optimal Research Application Scenarios for 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline Based on Evidence Profile


CNS Drug Discovery Tool Compound for Dual mGluR1/5 Modulation Studies

Based on the balanced mGluR1/5 binding preference inferred from the patent-defined SAR for 3,4-disubstituted Ar1 sulfonyl-quinoline derivatives, this compound is best positioned as a screening tool for researchers investigating simultaneous modulation of both group I metabotropic glutamate receptors in neurodegenerative or psychiatric disease models [1][2].

Lead Optimization Reference Compound for Benzenesulfonyl Substitution SAR

The 3,4-dimethylbenzenesulfonyl group provides a distinct steric and lipophilic profile (clogP ~5.2) that can serve as a benchmark for medicinal chemistry campaigns exploring the impact of di-ortho/meta-substituted aryl sulfonyl motifs on target binding, solubility, and CNS penetration [3]. This makes the compound a valuable comparator for analogs with mono-substituted, halogenated, or heteroaryl sulfonyl groups.

Anticancer Screening Profiling Against Established 4-Piperazinylquinoline Analogs

With reference GI50 values established for tosyl (34.1 µM) and 4-chlorophenylsulfonyl (25.5 µM) analogs on MDA-MB231 breast cancer cells, researchers can screen this compound under identical conditions to directly quantify the impact of the 3,4-dimethyl substitution on antiproliferative potency and cancer-versus-normal cell selectivity [1].

Quote Request

Request a Quote for 3-(3,4-DIMETHYLBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.